3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid
Overview
Description
3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and peptide chemistry due to its protective Boc group, which can be removed under acidic conditions to reveal the free amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid typically involves the protection of an amino acid derivative. One common method is the reaction of 3-aminopropanoic acid with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This often involves continuous flow processes and the use of automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid primarily involves its ability to act as a protected amino acid derivative. The Boc group protects the amine during synthetic transformations and can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions . The thioether group can also engage in redox reactions, adding to the compound’s versatility in synthesis .
Comparison with Similar Compounds
Similar Compounds
3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid: Features a Boc-protected amine and a thioether group.
N-(tert-Butoxycarbonyl)-L-2,3-diaminopropionic acid: Another Boc-protected amino acid derivative with similar protective properties.
4-((tert-Butoxycarbonyl)amino)phenylboronic acid: Contains a Boc-protected amine and a boronic acid group, used in Suzuki-Miyaura coupling reactions.
Uniqueness
This compound is unique due to its combination of a Boc-protected amine and a thioether group, which provides versatility in synthetic applications. The presence of both functional groups allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis and peptide chemistry .
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylsulfanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4S/c1-12(2,3)17-11(16)13-7-4-5-8-18-9-6-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUTWFPMRKWARG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCSCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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